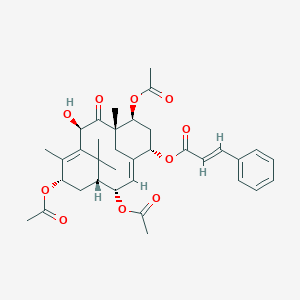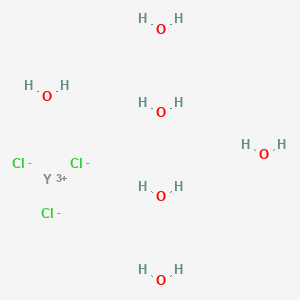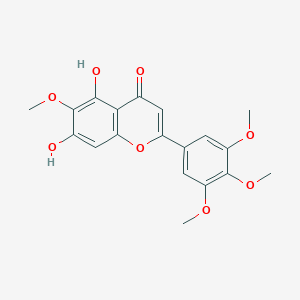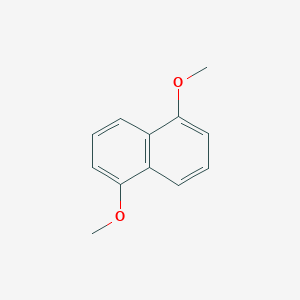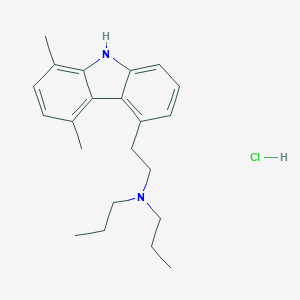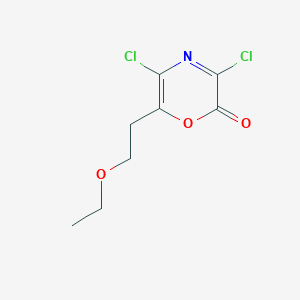
3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one is a synthetic compound that has gained significant attention in scientific research. The compound is also known as EtOxO-DCHO, and it has been used in various studies to investigate its mechanism of action and its potential applications in different fields.
Mechanism Of Action
The mechanism of action of 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one is not fully understood. However, it is believed that the compound interacts with specific receptors in the brain and other organs, leading to various physiological effects.
Biochemical And Physiological Effects
Studies have shown that 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one has several biochemical and physiological effects. For example, the compound has been shown to have antioxidant properties, and it can also modulate the immune system. Additionally, the compound has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using the compound is its potential toxicity. Therefore, researchers must take appropriate safety precautions when handling the compound.
Future Directions
There are several future directions for research involving 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one. One area of research could be in the development of new materials for use in organic electronics. Additionally, the compound could be investigated further for its potential therapeutic applications, such as in the treatment of inflammatory diseases or cancer. Further studies could also be conducted to better understand the mechanism of action of the compound and its potential interactions with other molecules.
Conclusion:
In conclusion, 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one is a synthetic compound that has potential applications in various fields of research. The compound has been shown to have several biochemical and physiological effects, and it could be investigated further for its potential therapeutic applications. However, further research is needed to fully understand the mechanism of action of the compound and its potential interactions with other molecules.
Synthesis Methods
The synthesis of 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one involves several steps. The starting materials are 3,5-dichloro-2-hydroxybenzaldehyde and 2-ethoxyethylamine. The reaction is carried out under basic conditions, and the product is obtained through a series of purification steps. The yield of the product is typically high, and the purity is also excellent.
Scientific Research Applications
3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one has been used in various scientific studies to investigate its potential applications. One of the main areas of research has been in the field of organic electronics. The compound has been used as a building block for the synthesis of new materials with enhanced electronic properties.
properties
CAS RN |
131882-07-0 |
|---|---|
Product Name |
3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one |
Molecular Formula |
C8H9Cl2NO3 |
Molecular Weight |
238.06 g/mol |
IUPAC Name |
3,5-dichloro-6-(2-ethoxyethyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C8H9Cl2NO3/c1-2-13-4-3-5-6(9)11-7(10)8(12)14-5/h2-4H2,1H3 |
InChI Key |
LYRDGHZUYMBSPI-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(C(=O)O1)Cl)Cl |
Canonical SMILES |
CCOCCC1=C(N=C(C(=O)O1)Cl)Cl |
synonyms |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2-ethoxyethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



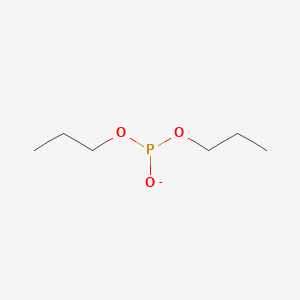
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)

